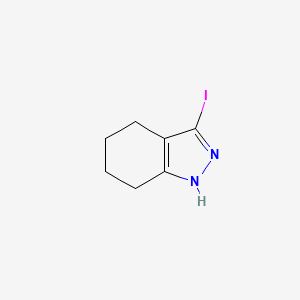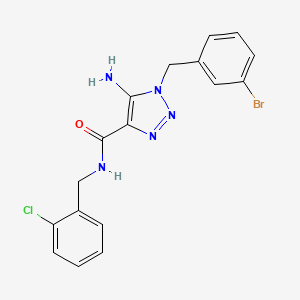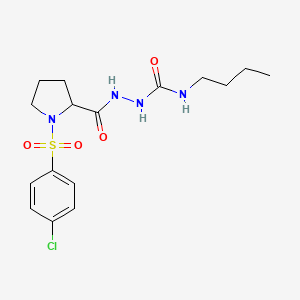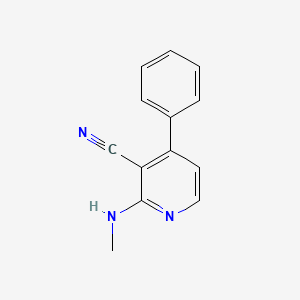![molecular formula C16H21N3O4S B2396354 ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1239460-48-0](/img/structure/B2396354.png)
ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EEP or EEPc and is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of EEP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, EEP has been shown to induce apoptosis in cancer cells, which is believed to be mediated by the activation of caspases, a family of proteins that play a key role in the process of programmed cell death.
Biochemical and Physiological Effects
EEP has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of insect acetylcholinesterase activity. Additionally, EEP has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the advantages of using EEP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, EEP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using EEP in lab experiments is its low solubility in water, which may require the use of organic solvents that can affect the results of the experiment.
将来の方向性
There are several future directions for the research and development of EEP. One direction is the further exploration of its potential applications in medicine, agriculture, and materials science. Additionally, the development of new synthesis methods for EEP with improved yields and purity could lead to the development of new drugs and materials with unique properties. Finally, the investigation of the mechanism of action of EEP could lead to the development of new drugs that target COX-2 and caspases, which could be used to treat a wide range of diseases.
合成法
The synthesis of EEP has been achieved using various methods, including the reaction of 3-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and 3-ethylphenylamine. Another method involves the reaction of 3-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with 3-ethylphenylamine and ethyl chloroformate. These methods have been optimized to produce EEP with high yields and purity.
科学的研究の応用
EEP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, EEP has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, EEP has been shown to exhibit antitumor activity, making it a promising drug candidate for cancer treatment. In agriculture, EEP has been shown to exhibit insecticidal activity, making it a potential candidate for the development of new insecticides. In materials science, EEP has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
ethyl 5-ethyl-3-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-11-8-7-9-12(10-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXFMGXBRCJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B2396272.png)



![2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole](/img/structure/B2396279.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2396283.png)


![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)
![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)
